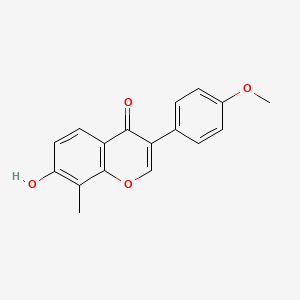

7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one

Description

7-Hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one is a synthetic flavonoid derivative structurally related to the natural isoflavone formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one, CAS 485-72-3) . The compound features a chromen-4-one core substituted with a hydroxyl group at position 7, a methoxyphenyl group at position 3, and a methyl group at position 8. This substitution pattern distinguishes it from formononetin, which lacks the 8-methyl group. The addition of the methyl group increases molecular weight (≈283 g/mol vs.

Properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-8-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-10-15(18)8-7-13-16(19)14(9-21-17(10)13)11-3-5-12(20-2)6-4-11/h3-9,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWFBXWBRBUQKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where 7-hydroxycoumarin is reacted with 4-methoxybenzaldehyde in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Knoevenagel condensation, utilizing continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Studied for its potential antioxidant and antimicrobial properties.

Medicine: Investigated for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can modulate enzyme activities, inhibit inflammatory mediators, and induce apoptosis in cancer cells. The compound’s effects are mediated through pathways such as the JAK/STAT signaling pathway and the modulation of oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is part of a broader class of synthetic flavonoids modified for enhanced bioactivity or physicochemical properties. Below is a detailed comparison with structurally similar derivatives:

Table 1: Comparison of Key Structural and Physical Properties

Key Observations

Bulky substituents (e.g., 2-methylpiperidinylmethyl in 2t) lower melting points (141–143°C vs. 182–183°C for 7a) and reduce synthetic yields (17% vs. 99% for 7a), likely due to steric hindrance .

Synthetic Feasibility: High yields (>90%) are achievable with small, non-polar substituents (e.g., dimethylaminomethyl in 7a) under optimized Mannich reactions . Bulky or polar groups (e.g., piperidinylmethyl in 2t) result in lower yields, necessitating modified reaction conditions .

Bioactivity Implications: Formononetin is well-studied for estrogenic and anticancer properties . The 8-methyl and 6-dimethylaminomethyl derivatives (target compound and 7a) may enhance interactions with enzymes or receptors due to increased hydrophobicity or hydrogen bonding . The trifluoromethyl derivative’s strong electron-withdrawing effects could improve metabolic stability or target affinity .

Biological Activity

7-Hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one, commonly referred to as a flavonoid compound, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This compound is characterized by its chromenone backbone, which is known for contributing to various pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one is with a molecular weight of approximately 282.296 g/mol. The structure includes a hydroxyl group at the 7-position, a methoxyphenyl substituent at the 3-position, and a methyl group at the 8-position.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 282.296 g/mol |

| CAS Number | 116718-51-5 |

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. Research indicates that 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one exhibits significant antioxidant activity, contributing to its potential therapeutic applications in diseases associated with oxidative damage.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines. Studies have shown that it can modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory disorders.

Anticancer Properties

Emerging evidence suggests that this flavonoid compound has anticancer effects, particularly against various cancer cell lines. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including cell cycle arrest and modulation of signaling pathways involved in cancer progression.

The biological activities of 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant in neurodegenerative diseases such as Alzheimer's.

- Cell Signaling Modulation : It can influence various signaling pathways that regulate cell proliferation and apoptosis.

In Vitro Studies

A study published in MDPI highlighted the compound's ability to inhibit AChE with an IC50 value of approximately 3 µM, indicating its potential use in treating Alzheimer's disease . Another research demonstrated its efficacy in reducing β-amyloid aggregation, a hallmark of Alzheimer's pathology .

Structure-Activity Relationship (SAR)

Research on related compounds has revealed that modifications to the flavonoid structure can enhance biological activity. For instance, substituents at specific positions on the chromenone scaffold can significantly alter the potency against various biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.